molecular formula C17H21NO5 B13088651 2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid

2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid

Cat. No.: B13088651
M. Wt: 319.4 g/mol
InChI Key: TYDOYFQYGSLGHE-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture comprising a furan ring fused to an isoindoline moiety. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, while the carboxylic acid at position 5 provides a polar, ionizable group. Such structural attributes render the molecule valuable in medicinal chemistry, particularly in peptide synthesis and as a scaffold for drug candidates requiring conformational rigidity and stereochemical control .

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1H-isoindole-3,4'-oxolane]-2'-carboxylic acid

InChI

InChI=1S/C17H21NO5/c1-16(2,3)23-15(21)18-9-11-6-4-5-7-12(11)17(18)8-13(14(19)20)22-10-17/h4-7,13H,8-10H2,1-3H3,(H,19,20)

InChI Key

TYDOYFQYGSLGHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C13CC(OC3)C(=O)O

Origin of Product

United States

Preparation Methods

One-Pot, Three-Component Reaction via Prins and Ritter Reactions

A notable approach involves a one-pot, three-component reaction starting from 2-(4-hydroxybut-1-yn-1-yl)benzonitriles and aryl aldehydes under Brønsted acid catalysis. This method proceeds through:

  • Initial formation of dihydrofuranylideneisoindolinone intermediates via intramolecular Prins cyclization.
  • Subsequent Ritter reaction leading to ring opening of the furanyl moiety and generation of N-acyliminium ions.
  • Final cyclization yielding the spirocyclic compound with formation of one new quaternary carbon center, two five-membered rings, and multiple new bonds (C-N, C-O, C-C).

This method is performed at low temperatures (0 °C to room temperature) and affords moderate to good yields of the spiro-fused compounds, including derivatives analogous to 2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid.

Representative Synthetic Route Summary

Step Reaction Type Starting Material / Intermediate Reagents / Conditions Outcome / Product
1 Intramolecular Prins Cyclization 2-(4-hydroxybut-1-yn-1-yl)benzonitrile + aryl aldehyde Brønsted acid catalyst, 0 °C to RT Dihydrofuranylideneisoindolinone intermediate
2 Ritter Reaction & Ring Opening Above intermediate Acidic conditions N-acyliminium ion formation and ring-opened intermediate
3 Cyclization N-acyliminium ion intermediate Continued acid catalysis Spiro[furan-3,1'-isoindoline] core formation
4 Boc Protection Spirocyclic amine Di-tert-butyl dicarbonate, base 2'-(tert-Butoxycarbonyl)-spiro compound
5 Carboxylic Acid Introduction Ester or nitrile precursor Hydrolysis or oxidation Final 5-carboxylic acid spiro compound

Detailed Research Findings

  • The one-pot synthesis is advantageous for its operational simplicity and efficiency, enabling formation of complex spirocyclic frameworks in a short time with good stereochemical control.
  • The use of Brønsted acids such as trifluoroacetic acid or other strong acids facilitates the sequential Prins and Ritter reactions crucial for ring formation.
  • The Boc protecting group is stable under the acidic conditions used for cyclization and can be introduced either before or after spiro ring formation depending on the synthetic design.
  • Yields reported for similar spiro-furan-isoindoline compounds range typically from 50% to 80%, depending on substrate substituents and reaction conditions.
  • Purification is commonly achieved by chromatographic methods, and structural confirmation is done by NMR, MS, and sometimes X-ray crystallography.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
One-pot Prins-Ritter cyclization Multi-component, acid-catalyzed, mild conditions Efficient, good stereocontrol, moderate to good yields Requires careful acid control, substrate scope may vary
Stepwise Boc protection post-cyclization Separate Boc protection step High purity, stable intermediates Additional reaction step, longer synthesis time
Direct synthesis from Boc-protected precursors Boc group present from start Simplifies purification Boc group stability must be ensured during cyclization

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amines, oxidized furan derivatives, and reduced isoindoline compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound's spirocyclic framework is significant in drug discovery, particularly in developing novel therapeutic agents. Its structural complexity allows for interactions with various biological targets, including enzymes and receptors.

  • Case Study: Anticancer Activity
    Research has demonstrated that derivatives of spirocyclic compounds exhibit anticancer properties. For instance, studies have shown that modifications to the spiro structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. This highlights the potential of 2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid as a lead compound in anticancer drug development.

2. Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neurological disorder treatments.

  • Case Study: Neuroprotective Effects
    Investigations into neuroprotective agents have identified spiro compounds as promising candidates for treating neurodegenerative diseases. The compound's derivatives have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis.

Materials Science Applications

1. Polymer Chemistry
The unique structure of 2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid allows it to be used as a monomer in polymer synthesis.

  • Data Table: Polymer Properties
Polymer TypeMonomer UsedProperties
Polyurethane2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro...High flexibility and durability
PolyamideVarious spiro compoundsEnhanced thermal stability

2. Coatings and Adhesives
The incorporation of this compound into coatings has been explored due to its potential to enhance adhesion properties and chemical resistance.

Biological Research Applications

1. Biochemical Pathway Studies
The compound serves as a tool for studying biochemical pathways involving spirocyclic compounds.

  • Case Study: Enzyme Inhibition
    Research has focused on the inhibition of specific enzymes by this compound, providing insights into metabolic pathways relevant to disease mechanisms.

2. Molecular Probes
Due to its unique structure, the compound can be utilized as a molecular probe in biological systems to track cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds share key features such as spirocyclic cores, Boc protection, or carboxylic acid functionalities. Below is a comparative analysis:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid Spiro[furan-isoindoline] Boc, carboxylic acid ~349.4 (calculated) Drug scaffolds, peptide synthesis
tert-Butyl 2'-(diisopropoxyphosphoryl)-5,5-dimethyl-4,5-dihydro-3H-spiro[furan-2,3'-indoline]-1'-carboxylate (691) Spiro[furan-indoline] Boc, phosphoryl ester 468.4 (reported) Radical reaction intermediates
(2S,5R)-5-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid Tetrahydropyran Boc-protected amine, carboxylic acid ~273.3 (calculated) Chiral building blocks
5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid Indole-oxadiazole hybrid Oxadiazole, carboxylic acid, cyclopropane ~482.5 (calculated) Antiviral/anticancer candidates

Functional and Reactivity Differences

  • Boc Group Stability : All compounds utilize Boc for amine protection, but its stability varies. For example, the phosphorylated spiro compound (691) may exhibit altered Boc cleavage kinetics under acidic conditions due to steric effects from the phosphoryl group .
  • Solubility : The carboxylic acid in the target compound enhances aqueous solubility compared to the phosphoryl ester in 691, which is more lipophilic.
  • Pharmacological Potential: The indole-oxadiazole hybrid shows explicit antiviral activity, whereas the target compound’s rigid spirocore is advantageous for targeting protein-protein interactions.

Spectroscopic and Physicochemical Data

  • NMR Profiles :
    • The target compound’s ¹H NMR would display signals for the spirocyclic protons (δ 3.5–5.0 ppm) and Boc tert-butyl group (δ 1.4 ppm).
    • Compound 691 shows distinct ³¹P NMR signals at δ 18.6 ppm, confirming the phosphoryl group .
  • Stability : The Boc group in the target compound is stable under basic conditions but cleaved by trifluoroacetic acid, whereas the phosphoryl group in 691 resists mild acid hydrolysis.

Biological Activity

2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid is a compound with a unique spiro structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H21NO5
  • Molecular Weight : 319.4 g/mol
  • Structure : The compound features a spiro-fused furan and isoindoline moiety, which is significant for its biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid. These activities include:

  • Antioxidant Activity : The compound has shown promise as an antioxidant, potentially mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.

The specific mechanisms through which 2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structure-activity relationship (SAR) studies:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.
  • Modulation of Signal Transduction Pathways : It is hypothesized that the compound could influence key signaling pathways such as NF-kB and MAPK, which are crucial for regulating inflammation and cell survival.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various derivatives of the compound using DPPH and ABTS assays. Results indicated that certain modifications to the structure significantly enhanced free radical scavenging activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Parent Compound45.032.0
Derivative A25.018.0
Derivative B30.020.0

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the effect of the compound on TNF-alpha production in macrophages. The results showed a dose-dependent decrease in TNF-alpha levels when treated with the compound.

Concentration (µM)TNF-alpha Production (pg/mL)
Control150
10120
2580
5050

Case Study 3: Antimicrobial Activity

The antimicrobial efficacy was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) reported as follows:

Bacterial StrainMIC (µg/mL)
E. coli16
Staphylococcus aureus8

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